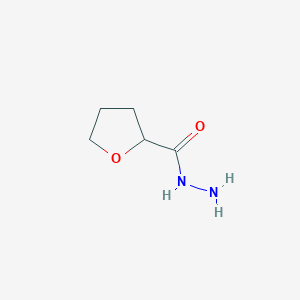
Tetrahydrofuran-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Tetrahydrofuran-2-carbohydrazide involves several key steps. For instance, the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported, which is crucial for the development of carbopeptoids from D-ribose. This process involves oligomerization to form dimeric, tetrameric, and octameric structures, demonstrating the versatility of tetrahydrofuran compounds in creating complex molecules (Hungerford et al., 2000).
Molecular Structure Analysis
The study of tetrahydrofuran amino acids and their derivatives reveals significant insights into their secondary structure. NMR studies on cyclohexylidene-protected oligomers and a deprotected tetramer with eight free hydroxy groups highlight the solution structures of these compounds, offering a glimpse into their conformational behaviors and the potential for hydrogen bonding and secondary structure formation (Hungerford et al., 2000).
Chemical Reactions and Properties
Palladium-catalyzed carboetherification and carboamination reactions of γ-hydroxy- and γ-aminoalkenes for synthesizing tetrahydrofurans and pyrrolidines showcase the chemical versatility of tetrahydrofuran derivatives. These methods allow for the construction of biologically relevant heterocycles, demonstrating the compound's importance in synthetic organic chemistry (Wolfe, 2007).
Physical Properties Analysis
The physical properties of Tetrahydrofuran-2-carbohydrazide and related compounds are intrinsic to their application potential. While specific studies on the physical properties of Tetrahydrofuran-2-carbohydrazide were not identified in the searched literature, the methodologies and analytical techniques described in related research provide a foundation for understanding these aspects. Techniques such as NMR spectroscopy and molecular modeling play critical roles in elucidating the physical characteristics of tetrahydrofuran derivatives.
Chemical Properties Analysis
The chemical properties of Tetrahydrofuran-2-carbohydrazide derivatives are highlighted through various synthetic routes and reactions. For example, copper-catalyzed intramolecular alkene carboetherification for synthesizing fused-ring and bridged-ring tetrahydrofurans indicates the compound's reactivity and potential for creating complex molecular architectures (Miller et al., 2012).
Scientific Research Applications
Summary of the Application
Tetrahydrofuran-2-carbohydrazide derivatives have been found to produce yellow-green fluorescence emission upon the addition of water. This property is particularly useful in the development of fluorescent materials, which have various applications in organic light-emitting diodes (OLEDs), fluorescence-based sensors, and biological cell imaging .
Methods of Application or Experimental Procedures
The non-fluorescent Schi base compound C1 (N’-((40-ethyl-3-hydroxy-[1,10-biphenyl]-4-yl)methylene) furan-2-carbohydrazide) in an organic solvent (e.g., THF) was found to produce yellow-green fluorescence emission upon the addition of H2O. Granular-shaped aggregates in a THF/H2O mixed solution formed and exhibited obvious aggregation-induced emission (AIE) .
Results or Outcomes
The keto fluorescence band intensified dramatically, while the enol emission band remained almost unchanged. Hence, a change in fluorescence from no emission of light to emission of bright yellow-green light under a UV lamp was observed with the naked eye .
2. Application in Anticancer Therapeutics
Summary of the Application
Benzofuran scaffolds, which include tetrahydrofuran-2-carbohydrazide, have unique therapeutic potentials and are involved in various clinical drugs. They have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Results or Outcomes
Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
Safety And Hazards
Future Directions
Tetrahydrofuran-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . This suggests that Tetrahydrofuran-2-carbohydrazide could have potential applications in the field of medicinal chemistry and drug development.
properties
IUPAC Name |
oxolane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRORFWHFVNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332836 | |
| Record name | tetrahydrofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carbohydrazide | |
CAS RN |
59293-11-7 | |
| Record name | tetrahydrofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)



![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)





![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)
